molecular formula C9H10N2O2S B13477887 1-(3-Cyanophenyl)ethane-1-sulfonamide

1-(3-Cyanophenyl)ethane-1-sulfonamide

Cat. No.: B13477887
M. Wt: 210.26 g/mol
InChI Key: YNNUGVYEYVKYOL-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H10N2O2S It is characterized by the presence of a cyanophenyl group attached to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanophenyl)ethane-1-sulfonamide typically involves the reaction of 3-cyanobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanophenyl)ethane-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(3-Cyanophenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyanophenyl)ethane-1-sulfonamide
  • 1-(2-Cyanophenyl)ethane-1-sulfonamide
  • 1-(3-Nitrophenyl)ethane-1-sulfonamide

Comparison

1-(3-Cyanophenyl)ethane-1-sulfonamide is unique due to the position of the cyano group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

1-(3-cyanophenyl)ethanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-7(14(11,12)13)9-4-2-3-8(5-9)6-10/h2-5,7H,1H3,(H2,11,12,13)

InChI Key

YNNUGVYEYVKYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)S(=O)(=O)N

Origin of Product

United States

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